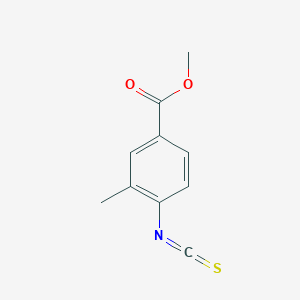

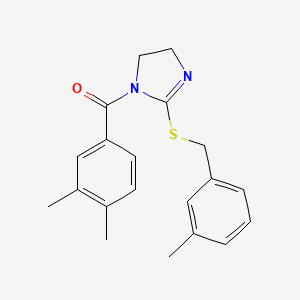

![molecular formula C24H26N2O B2500784 3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1025658-27-8](/img/structure/B2500784.png)

3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzodiazepine derivatives has been a subject of interest due to their potential therapeutic applications. In the first study, a series of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones were synthesized and evaluated for their antagonistic activity against AMPA receptors. The synthesis involved the creation of benzodiazepinones that showed noncompetitive, allosteric inhibition of the receptor-channel complex. The most potent compound identified was 1-(4-aminophenyl)-7,8-(methylenedioxy)-3,5-dihydro-4H-2,3-benzodiazepin-4-one, which exhibited significant anticonvulsant activity in a mouse model .

Molecular Structure Analysis

The molecular structure of benzodiazepines plays a crucial role in their interaction with biological targets. In the context of the first paper, the presence of the 7,8-(methylenedioxy) moiety and the 1-phenyl group appears to be essential for the observed antagonistic activity against AMPA receptors. The specific arrangement of these groups within the benzodiazepinone framework is responsible for the allosteric inhibition of the receptor-channel complex .

Chemical Reactions Analysis

The second study explores the reactivity of a 3-((4-oxo-4H-chromen-3-yl)methylene)-4-phenyl-1H-[1,5]benzodiazepin-2(3H)-one compound towards various nucleophiles. The compound underwent ring rearrangements and reactions with nucleophiles such as potassium hydroxide, ammonium acetate, hydrazine hydrate, and others, leading to the formation of diverse heterocyclic structures. These reactions resulted in the synthesis of pyranobenzodiazepine, pyridobenzodiazepine, and other substituted benzodiazepines, demonstrating the versatility of the benzodiazepine core when subjected to different chemical conditions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, we can infer from the related compounds that the physical properties such as solubility, melting point, and stability would be influenced by the substituents on the benzodiazepine core. The chemical properties, including reactivity and binding affinity to biological targets, are also likely to be affected by the specific structural features of the compound, as seen in the potent AMPA receptor antagonism and anticonvulsant activity of the synthesized benzodiazepinones .

科学的研究の応用

Synthetic Aspects of Benzodiazepines

Benzodiazepines, including derivatives similar to the specified compound, have been the focus of synthetic chemistry research, aiming to develop efficient methods for their production due to their significant medicinal value. Researchers have explored systematic synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor, reflecting ongoing efforts to enhance the synthesis of these biologically active molecules. Such work supports the pharmaceutical industry by providing pathways to synthesize benzodiazepine derivatives with potential therapeutic uses, including those related to the specified compound (Sunita Teli et al., 2023).

Pharmacological and Synthetic Profiles

The pharmacological and synthetic profiles of benzodiazepines have been extensively reviewed, highlighting their diverse biological activities such as tranquilizing, antidepressant, antihypertensive, and calcium channel blocking effects. These reviews serve as critical resources for medicinal chemists aiming to develop newer compounds with improved efficacy and safety profiles, potentially including the development of derivatives similar to the specific compound mentioned (N. Dighe et al., 2015).

Environmental Considerations

Research on the environmental occurrence, fate, and transformation of benzodiazepines, including water treatment studies, reveals concerns about these compounds as emerging environmental contaminants. The persistence and potential environmental impact of benzodiazepines underscore the importance of understanding their fate beyond clinical use, which may indirectly relate to the environmental stewardship of all benzodiazepine derivatives (T. Kosjek et al., 2012).

特性

IUPAC Name |

3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O/c1-16-9-11-18-20(13-16)26-19(12-10-17-7-5-4-6-8-17)23-21(25-18)14-24(2,3)15-22(23)27/h4-13,19,25-26H,14-15H2,1-3H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRXROBHKRETCU-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)C=CC4=CC=CC=C4)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)/C=C/C4=CC=CC=C4)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)

![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)

![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)